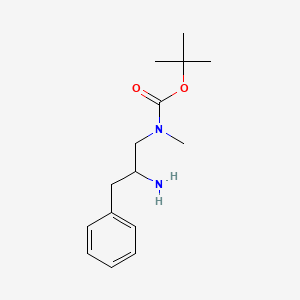

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate

CAS No.: 1015068-35-5

Cat. No.: VC6123961

Molecular Formula: C15H24N2O2

Molecular Weight: 264.369

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1015068-35-5 |

|---|---|

| Molecular Formula | C15H24N2O2 |

| Molecular Weight | 264.369 |

| IUPAC Name | tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-13(16)10-12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3 |

| Standard InChI Key | RJMUEHMBOAVHHB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)CC(CC1=CC=CC=C1)N |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a central 2-amino-3-phenylpropyl chain, where the amine nitrogen is doubly substituted: one position bears a methyl group, while the other is protected by a tert-butyl carbamate (Boc) group. The molecular formula is C<sub>15</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 264.36 g/mol. Its structure is closely related to (R)-tert-butyl (2-amino-3-phenylpropyl)carbamate (PubChem CID: 68710254) , differing by the addition of an N-methyl group.

Stereochemical Considerations

The chiral center at the C2 position of the propyl chain dictates enantiomeric properties. While the specific configuration (R/S) of the target compound is unspecified in available literature, analogous Boc-protected amines often exhibit configuration-dependent bioactivity . For example, (R)-configured carbamates demonstrate enhanced receptor binding in anti-inflammatory applications .

Synthesis and Manufacturing

Key Synthetic Strategies

Synthesis likely involves multi-step functionalization of 3-phenylpropylamine precursors. A plausible route, adapted from patented carbamate syntheses , includes:

-

Methylation of Primary Amine:

-

Boc Protection:

Comparative Analysis of Methodologies

Patent WO2014203045A1 highlights the use of micellar aggregates and diastereoselective crystallization for chiral purity >98% in similar compounds , suggesting applicability to this synthesis.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic due to the tert-butyl and phenyl groups; soluble in chlorinated solvents (e.g., CH<sub>2</sub>Cl<sub>2</sub>) and THF . Limited aqueous solubility (estimated logP ≈ 2.8 via PubChem calculations ).

-

Stability: Boc groups are base-labile but stable under acidic conditions. Storage at −20°C in anhydrous environments is recommended .

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include N-H stretch (≈3300 cm<sup>−1</sup>), C=O (≈1690 cm<sup>−1</sup>), and aromatic C=C (≈1600 cm<sup>−1</sup>) .

-

<sup>1</sup>H NMR (predicted, CDCl<sub>3</sub>):

Industrial and Research Applications

Intermediate in Drug Synthesis

Boc-protected amines are pivotal in peptide synthesis and kinase inhibitor development. The methyl group may reduce racemization risks during solid-phase synthesis .

Green Chemistry Considerations

Patent WO2014203045A1 emphasizes solvent-free micellar conditions and TEMPO-mediated oxidations , aligning with sustainable practices for scaling this compound’s production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume